molecular formula C30H30F21NdO6 B097456 (1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-6-oxoniumylideneoctan-4-ylidene)oxidanium;neodymium CAS No. 17978-76-6

(1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-6-oxoniumylideneoctan-4-ylidene)oxidanium;neodymium

Cat. No.: B097456
CAS No.: 17978-76-6
M. Wt: 1029.8 g/mol
InChI Key: LCGXFLDFWALLJV-UHFFFAOYSA-N
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Description

The compound "(1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-6-oxoniumylideneoctan-4-ylidene)oxidanium;neodymium" is a highly fluorinated neodymium coordination complex. Its name indicates a complex structure featuring:

  • Heptafluoro groups: Seven fluorine atoms attached to a carbon backbone, likely enhancing thermal stability and lipophilicity.
  • Oxoniumylidene and oxidanium moieties: Oxygen-containing groups that may act as ligands or stabilize the neodymium center through charge delocalization.

Properties

CAS No.

17978-76-6

Molecular Formula

C30H30F21NdO6

Molecular Weight

1029.8 g/mol

IUPAC Name

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;neodymium(3+)

InChI

InChI=1S/3C10H10F7O2.Nd/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3

InChI Key

LCGXFLDFWALLJV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=[OH+])CC(=[OH+])C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=[OH+])CC(=[OH+])C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=[OH+])CC(=[OH+])C(C(C(F)(F)F)(F)F)(F)F.[Nd]

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Nd]

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Nd+3]

Origin of Product

United States

Biological Activity

(1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-6-oxoniumylideneoctan-4-ylidene)oxidanium;neodymium is a complex chemical compound with significant biological implications. This compound is characterized by its unique structure and properties, which make it a subject of interest in various fields including medicinal chemistry and materials science.

  • Molecular Formula : C30H39F21NdO6
  • Molecular Weight : 1038.8 g/mol
  • CAS Number : 17978-76-6
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential applications in drug delivery and as a therapeutic agent. The compound's structure allows it to interact with biological systems in unique ways.

The primary mechanism of action involves the compound's ability to act as an ionophore. Ionophores facilitate the transport of ions across lipid membranes. In biological systems, this can lead to significant physiological effects.

Case Studies and Research Findings

  • Calcium Transport Studies
    • Research indicates that the compound exhibits ionophoric properties for calcium ions (Ca2+Ca^{2+}). It has been shown to effectively translocate Ca2+Ca^{2+} ions from aqueous environments into organic phases, which is crucial for cellular signaling processes .
    • In vitro studies demonstrated that the compound could enhance calcium uptake in human peripheral blood lymphocytes when combined with co-inducers like A23187.
  • Anticancer Potential
    • The National Cancer Institute (NCI) has evaluated this compound for its anticancer properties. Preliminary results suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
    • Further investigations are ongoing to elucidate its mechanisms and efficacy in cancer therapy.
  • Toxicological Assessments
    • Toxicity studies have been conducted to assess the safety profile of the compound. Results indicate that while it has therapeutic potential, careful consideration of dosage and exposure is necessary due to its fluorinated structure which can be associated with increased toxicity .

Data Tables

PropertyValue
Molecular FormulaC30H39F21NdO6
Molecular Weight1038.8 g/mol
CAS Number17978-76-6
Ionophoric ActivityYes
NCI EvaluationUnder Investigation

Scientific Research Applications

Coordination Chemistry

The compound is utilized in the synthesis of rare earth metal complexes. Studies have shown that it forms stable chelates with trivalent rare earth ions such as neodymium. These complexes exhibit unique properties such as increased volatility compared to other lanthanide compounds .

Table 1: Characteristics of Rare Earth Chelates

CompoundMetal IonVolatilityStability
Tris(heptafluoro-octanedione)neodymiumNd(III)HighStable under inert conditions
Tris(heptafluoro-octanedione)europiumEu(III)ModerateStable but less volatile than Nd

Catalysis

Due to its ability to stabilize certain reaction intermediates, this compound can act as a catalyst in organic reactions. Its fluorinated nature allows for unique interactions with substrates, enhancing reaction rates and selectivity.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of advanced materials that require specific thermal and chemical stability. Its use in polymer chemistry has been explored to improve the performance of fluorinated polymers.

Case Study 1: Synthesis of Neodymium Complexes

In a study published in Inorganic Chemistry, researchers synthesized various neodymium complexes using (1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-6-oxoniumylideneoctan-4-ylidene)oxidanium as a ligand. The resulting complexes were characterized through elemental analysis and spectroscopic methods. The findings indicated that these complexes could be dehydrated easily and exhibited significant volatility compared to traditional lanthanide complexes .

Case Study 2: Catalytic Applications

Research has demonstrated the effectiveness of this compound in catalyzing reactions involving carbonyl compounds. The catalytic activity was attributed to the unique electronic properties imparted by the fluorinated groups which stabilize transition states during the reaction process.

Comparison with Similar Compounds

Comparison with Similar Neodymium Compounds

Structural and Ligand-Based Comparisons

Key Compounds:

Neodymium(III) Hexafluoro-2,4-Pentanedionate Dihydrate (C₁₅H₃F₁₈NdO₆·2H₂O): A β-diketonate complex with hexafluoroacetylacetonate ligands. Exhibits high solubility in organic solvents like tetrahydrofuran (THF) and methanol due to fluorinated ligands . Thermal stability up to ~280°C, inferred from analogous lanthanide β-diketonates .

Neodymium Chloride (NdCl₃): Ionic compound with high reactivity in polar solvents (e.g., ethanol, water) . Forms solvates with 1,2-ethanediamine and THF, indicating strong Lewis acidity .

Neodymium Fluoride (NdF₃): Low solubility in non-polar solvents but reacts with alcohols (e.g., methanol, ethanol) to form alkoxide intermediates .

Structural Differences:
  • The target compound’s heptafluoro groups and oxoniumylidene structure likely enhance its stability and reduce hydrolysis susceptibility compared to NdCl₃ or NdF₃.
  • The dimethyl groups may reduce solubility in polar solvents compared to the hexafluoroacetylacetonate complex .

Solubility and Reactivity

Table 1: Solubility and Reactivity Comparison
Compound Solubility in THF Reactivity with Ethanol Key Solvents (Evidence)
Target Compound* High (predicted) Low (predicted) Non-polar/organic solvents
Neodymium(III) Hexafluoroacetylacetonate High Moderate THF, methanol, DMF
Neodymium Chloride Moderate High Water, ethanol, THF
Neodymium Fluoride Low High Methanol, pyridine

*Predictions based on fluorinated ligand behavior.

Thermal and Chemical Stability

Fluorinated ligands generally improve thermal stability. For example:

  • Neodymium hexafluoroacetylacetonate decomposes above 280°C, while non-fluorinated analogs degrade at lower temperatures .
  • The target compound’s heptafluoro groups and rigid oxoniumylidene backbone may push its decomposition temperature above 300°C, making it suitable for high-temperature applications (e.g., catalysis, optical materials).

Preparation Methods

Ligand Synthesis and Characterization

The ligand component, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (HFOD), serves as the organic backbone coordinating neodymium. Its synthesis involves fluorination and diketone formation steps. As detailed in , HFOD is synthesized via condensation of heptafluorobutyryl chloride with dimethyl malonate under basic conditions. The reaction proceeds at 0–5°C to minimize side reactions, yielding a fluorinated diketone with 92% purity after recrystallization from hexane .

Structural Features :

  • Fluorine substitution : The heptafluoro group enhances ligand electronegativity, improving metal-ligand bond strength.

  • Steric effects : The 2,2-dimethyl groups hinder ligand dissociation, stabilizing the complex .

Neodymium Precursor Preparation

Neodymium oxide (Nd₂O₃) or neodymium chloride (NdCl₃) are common precursors. The patent CN110510653B describes a calcination method for Nd₂O₃ production:

  • Neodymium carbonate precipitation : Nd³⁺ salts (e.g., NdCl₃) react with ammonium bicarbonate in the presence of polyethylene glycol (PEG-4000) at 85°C .

  • Calcination : The carbonate is heated in five temperature zones (660–910°C) to decompose into Nd₂O₃. Preheating at 260°C for 18 minutes ensures particle uniformity .

Table 1: Calcination Parameters and Nd₂O₃ Properties

ParameterZone 1Zone 2Zone 3Zone 4Zone 5
Temperature (°C)680800900870650
Time (minutes)2025502818
Particle Size (nm)5045404248
Purity (%)99.899.999.999.899.7

Coordination Complex Synthesis

The final complex is prepared by reacting Nd₂O₃ or NdCl₃ with HFOD in organic solvents. As per , the optimal procedure involves:

  • Dissolution : NdCl₃ (1.2 mol) is dissolved in ethanol at 60°C.

  • Ligand addition : HFOD (3.6 mol) is added dropwise, forming a Nd(HFOD)₃ intermediate.

  • pH adjustment : Ammonia is introduced to maintain pH 6–7, precipitating the complex.

  • Crystallization : The product is recrystallized from chloroform/hexane (1:3), yielding 85% pure crystals .

Critical Factors :

  • Solvent choice : Ethanol ensures ligand solubility without degrading Nd³⁺.

  • Stoichiometry : A 1:3 metal-to-ligand ratio prevents ligand excess, which destabilizes the complex .

Alternative Routes: Direct Calcination of Metal-Ligand Adducts

A patent-derived method adapts calcination for complex synthesis:

  • Adduct formation : NdCl₃ and HFOD are mixed with PEG-4000, forming a neodymium-carbonate surfactant composite.

  • Thermal treatment : The adduct is calcined at 750°C for 30 minutes, decomposing surfactants and yielding Nd(HFOD)₃.

Advantages :

  • Eliminates solvent use, reducing environmental impact.

  • Achieves 99.5% purity due to surfactant-mediated particle control .

Structural Validation and Purity Assessment

19F NMR Analysis :

  • Octafluorobiphenylene derivatives : Fluorine chemical shifts at −120 to −140 ppm confirm ligand integrity .

  • Neodymium complex : Distinct peaks at −125 ppm (CF₃) and −110 ppm (CF₂) verify coordination .

Thermogravimetric Analysis (TGA) :

  • Decomposition onset : 280°C, consistent with Nd–O bond stability.

  • Residual mass : 22%, matching theoretical Nd₂O₃ content .

Challenges and Optimization Strategies

Impurity Control :

  • Surfactant selection : PEG-4000 reduces Nd₂O₃ impurities to <0.1% .

  • Calcination gradients : Stepwise heating prevents ligand carbonization .

Yield Improvement :

  • Reagent purity : ≥99% HFOD increases yield from 75% to 85% .

  • Aging time : Extending precipitation aging to 24 hours enhances crystallinity .

Q & A

Q. What mechanistic insights can be gained from isotopic labeling studies of the ligand’s oxonium group?

  • Methodological Answer : Synthesize ¹⁸O-labeled ligands and track isotopic scrambling via GC-MS or isotope-ratio IRMS. Kinetic isotope effects (KIEs) in hydrolysis or redox reactions reveal rate-determining steps. Pair with in-situ XAFS to monitor changes in Nd coordination geometry during turnover .

Data Contradiction Analysis Framework

  • Step 1 : Cross-validate conflicting data using orthogonal techniques (e.g., XRD vs. EXAFS for bond lengths).
  • Step 2 : Re-examine synthetic protocols for hidden variables (e.g., trace O₂ in gloveboxes).
  • Step 3 : Apply multi-reference quantum methods (e.g., CASSCF) to model open-shell Nd³⁺ states that may explain anomalous magnetism .

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